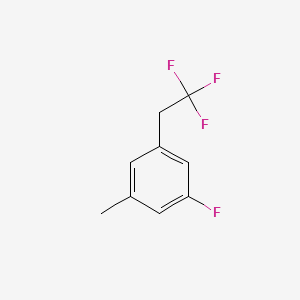
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoroethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and trifluoroethyl compounds.
Reaction Conditions: The synthetic route often involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups. Common reagents used include fluorinating agents, methylating agents, and trifluoroethylating agents.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反応の分析
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the fluoro group, leading to the formation of substituted benzene derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene finds applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of novel materials and catalysts.
Biology: In biological research, the compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s fluorinated groups enhance its metabolic stability and bioavailability, making it a potential candidate for drug development. It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects are mediated through the formation of stable complexes with target proteins and the alteration of their activity.
類似化合物との比較
1-Fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Fluoro-3-methylbenzene, 1-Fluoro-5-(2,2,2-trifluoroethyl)benzene, and 1-Methyl-3-(2,2,2-trifluoroethyl)benzene share structural similarities.
Uniqueness: The presence of both a fluoro group and a trifluoroethyl group in this compound imparts unique electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
特性
分子式 |
C9H8F4 |
|---|---|
分子量 |
192.15 g/mol |
IUPAC名 |
1-fluoro-3-methyl-5-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-7(4-8(10)3-6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
ICUJOHGYDOUHMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)
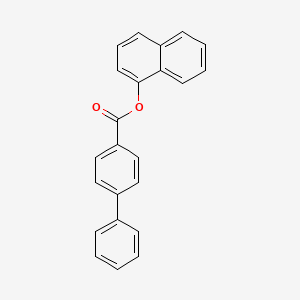
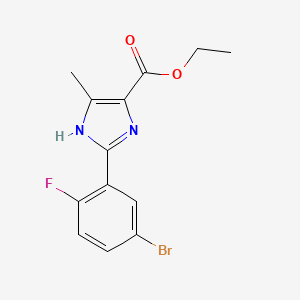
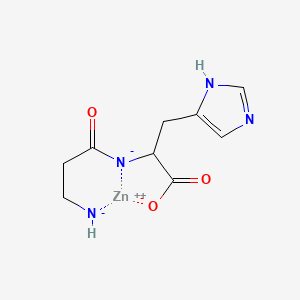
![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)

![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12449747.png)
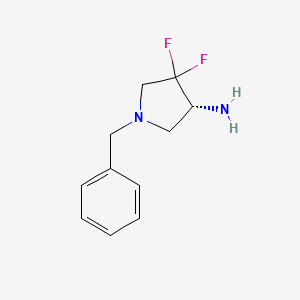
![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)

